3-Ethyl-2-{[(4-fluorophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one
Description
Properties
IUPAC Name |
3-ethyl-2-[(4-fluorophenyl)methylsulfanyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2OS/c1-2-20-16(21)14-5-3-4-6-15(14)19-17(20)22-11-12-7-9-13(18)10-8-12/h3-10H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTNSGOKLMICYGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N=C1SCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101327000 | |
| Record name | 3-ethyl-2-[(4-fluorophenyl)methylsulfanyl]quinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101327000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665946 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
882082-72-6 | |
| Record name | 3-ethyl-2-[(4-fluorophenyl)methylsulfanyl]quinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101327000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-{[(4-fluorophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with appropriate reagents under acidic or basic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.
Attachment of the 4-Fluorophenylmethylsulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group with 4-fluorophenylmethylthiol under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to scale up the synthesis efficiently.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2-{[(4-fluorophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, dimethylformamide, various nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced quinazolinone derivatives.
Substitution: Substituted quinazolinone derivatives with different functional groups.
Scientific Research Applications
Antimicrobial Activity
Research has shown that compounds similar to 3-Ethyl-2-{[(4-fluorophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one exhibit significant antimicrobial properties. For example, studies on quinazolinone derivatives have demonstrated their effectiveness against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of electron-withdrawing groups enhances the antimicrobial activity of these compounds, suggesting that modifications to the chemical structure can lead to improved efficacy against resistant strains .
Anticancer Properties
Quinazoline derivatives have been extensively studied for their anticancer properties. Compounds with similar structures have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell survival and proliferation . For instance, derivatives targeting the epidermal growth factor receptor (EGFR) have been particularly noted for their potential in treating non-small cell lung cancer.
Anti-inflammatory Effects
Research indicates that certain quinazoline derivatives possess anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines and modulate signaling pathways associated with inflammation . This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Synthesis and Characterization
The synthesis of 3-Ethyl-2-{[(4-fluorophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one typically involves multi-step reactions including:
- Formation of the Quinazoline Core : This step often includes cyclization reactions involving appropriate precursors.
- Substitution Reactions : The introduction of the fluorophenylmethylsulfanyl group is achieved through nucleophilic substitution reactions.
- Characterization Techniques : The synthesized compound is characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity .
Case Study 1: Antimicrobial Screening
In a study evaluating the antimicrobial activity of synthesized quinazoline derivatives, 3-Ethyl-2-{[(4-fluorophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one was tested against several bacterial strains. The results indicated a significant zone of inhibition against both Gram-positive and Gram-negative bacteria, highlighting its potential as a broad-spectrum antimicrobial agent .
Case Study 2: Anticancer Activity
A series of quinazoline derivatives were tested for their anticancer effects on human cancer cell lines. The study found that modifications similar to those in 3-Ethyl-2-{[(4-fluorophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one led to enhanced cytotoxicity against breast cancer cells, suggesting that this compound could be a candidate for further development in oncology .
Case Study 3: Inflammation Modulation
Research involving animal models demonstrated that quinazoline derivatives could significantly reduce inflammation markers in induced arthritis models. This suggests that compounds like 3-Ethyl-2-{[(4-fluorophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one may offer therapeutic benefits in managing chronic inflammatory conditions .
Mechanism of Action
The mechanism of action of 3-Ethyl-2-{[(4-fluorophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Modifications
Position 3 Substitutions
- 3-Methyl Analog (Compound 9B): A methyl group at position 3 reduces steric bulk, possibly affecting binding affinity in NS5B polymerase inhibition .
Position 2 Substituents
- Target Compound : The 4-fluorobenzylsulfanyl group introduces fluorine’s electronegativity, enhancing metabolic stability and hydrogen-bonding capacity.
- Thiadiazole-Linked Sulfanyl Group (Compound 7A1): Incorporates a 1,3,4-thiadiazole ring, which may improve rigidity and π-π interactions in enzyme binding .
Pharmacological Activity
- NS5B Polymerase Inhibition : Compound 9B, with a 4-fluorobenzyl group and N-methylmethanesulfonamide, shows enhanced binding to NS5B polymerases compared to cyclopropyl-substituted analogs .
- Antimicrobial Potential: Thiadiazole-containing analogs (e.g., 7A1) demonstrate moderate activity against bacterial strains, likely due to sulfanyl-thiadiazole synergy .
Physicochemical Properties
Molecular Weight and Solubility
- Target Compound : Estimated molecular formula C17H15FN2OS (MW ~330.38). The fluorine atom reduces polar surface area, enhancing lipophilicity.
- CAS 329079-80-3 : Higher MW (420.91) due to chloro and methyl groups, likely reducing aqueous solubility .
- Compound 9B: Incorporates a bicyclic quinazolinone and sulfonamide group, balancing solubility and membrane permeability .
Key Research Findings
- Binding Affinity : Fluorine’s electronegativity in the target compound enhances interactions with polar residues in enzymatic pockets, as seen in NS5B polymerase inhibition studies .
- Synthetic Efficiency : Suzuki coupling (e.g., Compound 4l) achieves higher yields (81%) than condensation methods (56% for 7A1), suggesting scalability for derivatives .
- Biological Selectivity : Chlorine and methyl groups in CAS 329079-80-3 may confer selectivity for kinase targets over polymerase enzymes .
Biological Activity
3-Ethyl-2-{[(4-fluorophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one is a compound that belongs to the quinazolinone family, which has garnered attention for its diverse biological activities. This compound's structure includes a sulfur atom linked to a fluorophenyl group, contributing to its pharmacological potential.
- IUPAC Name : 3-ethyl-2-{[(4-fluorobenzyl)sulfanyl]-3,4-dihydroquinazolin-4-one}
- Molecular Formula : C17H15FN2OS
- Molecular Weight : 314.37 g/mol
- Purity : Typically around 90% in commercial samples .
Antimicrobial Activity
Research indicates that quinazolinone derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to 3-Ethyl-2-{[(4-fluorophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one have shown effectiveness against various bacterial strains. A study highlighted that compounds with the quinazolinone core demonstrated antibacterial activity, particularly against Gram-positive bacteria .
Antitumor Activity
Quinazolinone derivatives are also recognized for their anticancer potential. A specific case study involving similar compounds demonstrated cytotoxic effects on several cancer cell lines, including PC3 (prostate cancer), MCF-7 (breast cancer), and HT-29 (colon cancer). The IC50 values reported were 10 µM for PC3, 10 µM for MCF-7, and 12 µM for HT-29 cells, indicating a dose-dependent inhibition of cell growth .
Anticonvulsant Activity
The anticonvulsant properties of quinazolinone derivatives have been explored extensively. For example, certain derivatives have been shown to exhibit protective effects in animal models of epilepsy. The mechanism is believed to involve modulation of neurotransmitter systems in the brain, although specific pathways remain under investigation .
The biological activities of 3-Ethyl-2-{[(4-fluorophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one can be attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : Some studies suggest that quinazolinones may inhibit specific enzymes involved in cancer cell proliferation and survival.
- Modulation of Receptor Activity : These compounds may also influence neurotransmitter receptors, contributing to their anticonvulsant effects.
- Antioxidant Properties : The presence of the sulfur atom in the structure may enhance antioxidant activity, providing protective effects against oxidative stress in cells .
Study on Antitumor Effects
A notable study assessed the cytotoxic effects of several quinazolinone derivatives on human cancer cell lines. The results indicated that compounds with similar structures to 3-Ethyl-2-{[(4-fluorophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one were effective in reducing cell viability in a dose-dependent manner.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A1 | PC3 | 10 |
| A2 | MCF-7 | 10 |
| A3 | HT-29 | 12 |
Antimicrobial Study
Another research focused on the antimicrobial properties of quinazolinone derivatives found that certain compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria. The study concluded that modifications in the side chains significantly affected antimicrobial efficacy.
Q & A
Synthesis and Reaction Optimization
Basic: Q. Q1. What are the key steps in synthesizing 3-Ethyl-2-{[(4-fluorophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one? The synthesis typically involves:
Deprotonation and alkylation : Sodium hydride (NaH) is used to deprotonate intermediates, followed by alkylation with alkyl halides (e.g., ethyl iodide for the 3-ethyl group) .
Thioether formation : Reaction of a quinazolinone precursor with (4-fluorophenyl)methyl thiol under reflux in polar aprotic solvents like dimethyl sulfoxide (DMSO) or ethanol .
Cyclization : Acid- or base-catalyzed cyclization to form the dihydroquinazolin-4-one core .
Advanced: Q. Q2. How can microwave-assisted synthesis improve yield and reduce reaction times for this compound? Microwave irradiation enhances reaction efficiency by enabling rapid, uniform heating. For example, cyclization steps requiring 8–12 hours under conventional reflux can be reduced to 30–60 minutes at controlled temperatures (e.g., 100–120°C) while maintaining yields >85% . Key parameters include solvent dielectric constant (e.g., DMF or ethanol) and microwave power settings.
Structural Characterization
Basic: Q. Q3. What spectroscopic techniques are essential for confirming the structure of this compound?
- NMR Spectroscopy : H and C NMR identify the ethyl group (δ 1.2–1.4 ppm for CH, δ 3.5–4.0 ppm for CH), fluorophenyl protons (δ 7.1–7.4 ppm), and thioether linkage (δ 3.8–4.2 ppm for SCH) .
- IR Spectroscopy : Stretching vibrations for C=O (1680–1720 cm) and C-S (650–700 cm) confirm functional groups .
Advanced: Q. Q4. How is single-crystal X-ray diffraction (SC-XRD) used to resolve ambiguities in molecular geometry? SC-XRD provides precise bond lengths and angles. For example:
Biological Activity Assessment
Basic: Q. Q5. What in vitro assays are suitable for evaluating this compound’s enzyme inhibition potential?
- Kinase assays : Measure IC values against targets like EGFR or VEGFR using fluorescence-based ADP-Glo™ kits .
- Antimicrobial testing : Broth microdilution (MIC determination) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
Advanced: Q. Q6. How can structure-activity relationship (SAR) studies guide functional group modifications?
- Thioether vs. ether analogs : Replace the sulfanyl group with oxygen to assess hydrophobicity effects on membrane permeability .
- Fluorophenyl substitution : Compare 4-fluoro with 2-fluoro or non-fluorinated analogs to evaluate electronic effects on target binding .
Computational Modeling
Advanced: Q. Q7. What molecular docking strategies predict interactions with biological targets?
- Target selection : Use homology modeling for proteins lacking crystal structures (e.g., mutant kinases) .
- Docking software : AutoDock Vina or Schrödinger Suite to simulate binding poses. Key interactions include hydrogen bonding between the quinazolinone C=O and kinase hinge regions, and π-π stacking of the fluorophenyl group .
Data Contradictions and Reproducibility
Basic: Q. Q8. How should researchers address inconsistent NMR data between batches?
- Purity checks : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities >0.5% .
- Solvent effects : Ensure deuterated solvents (e.g., DMSO-d) are anhydrous to prevent peak splitting .
Advanced: Q. Q9. What statistical methods resolve discrepancies in bioassay results?
- Multivariate analysis : Principal Component Analysis (PCA) to identify outliers in dose-response datasets .
- Meta-analysis : Pool data from independent studies using random-effects models to calculate weighted IC values .
Functional Group Reactivity
Advanced: Q. Q10. How does the thioether group influence stability under oxidative conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
